molecular formula C19H14ClN3O4 B1682416 7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione CAS No. 170142-20-8

7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione

Cat. No. B1682416
M. Wt: 383.8 g/mol
InChI Key: PSTDMIAVUUYOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZD-9379 is a NMDA receptor antagonist potentially for the treatment of pain and stroke. ZD9379 is also a glycine site antagonist, ZD9379 which reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion. ZD9379 reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion.

Scientific Research Applications

Synthesis and Cytotoxicity

  • Chemical Synthesis : This compound can be synthesized via Fischer's indole synthesis, involving various chemical reactions like nitration and oxidation. Such syntheses often lead to derivatives with cytotoxic properties, suggesting potential applications in cancer research (Helissey, Giorgi-Renault, Renault, & Cros, 1989).
  • Cytotoxic Activities : The derivatives of this compound, particularly those unsubstituted at the 4-position, exhibit notable cytotoxicity. This indicates their potential use in developing anti-cancer agents (Helissey, Giorgi-Renault, Renault, & Cros, 1989).

Metabolic and Structural Studies

  • Metabolite Synthesis : Derivatives of this compound are utilized in synthesizing metabolites of other complex molecules, demonstrating its utility in medicinal chemistry and drug development (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
  • Structural Modifications : Various chemical reactions can modify the structure of this compound, leading to new derivatives with different properties. This flexibility in structural modification is crucial for exploring new pharmacological agents (Croisy-Delcey, Bisagni, & Huel, 1993).

Novel Derivative Synthesis

  • Derivative Synthesis for Cytotoxic Evaluation : Novel derivatives, like 7-aryl-10, 11-dihydro-7H-chromeno[4, 3-b]quinoline-6, 8(9H, 12H)-dione, have been synthesized from this compound. These derivatives are evaluated for cytotoxic activities, suggesting their potential in cancer therapy (Motamedi, Shafiee, Rezai, Firuzi, Edraki, & Miri, 2014).

Environmental and Green Chemistry Applications

  • Green Chemistry : Derivatives of this compound have been synthesized using environmentally friendly methods, like water-based protocols. This highlights its role in developing sustainable and eco-friendly chemical processes (Rajesh, Bala, Perumal, & Menéndez, 2011).

Antimicrobial Properties

  • Antimicrobial Activities : Some derivatives of this compound have shown antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Kumar & Kumar, 2021).

properties

IUPAC Name

7-chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTDMIAVUUYOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
Reactant of Route 3
7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
Reactant of Route 4
7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
Reactant of Route 5
7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
Reactant of Route 6
Reactant of Route 6
7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione

Citations

For This Compound
3
Citations
JNC Kew, JA Kemp - Psychopharmacology, 2005 - Springer
Rationale l-Glutamate is the major excitatory neurotransmitter in the central nervous system (CNS) and mediates its actions via activation of both ionotropic and metabotropic receptor …
Number of citations: 024 link.springer.com
M Jansen, G Dannhardt - European journal of medicinal chemistry, 2003 - Elsevier
For decades neuroreceptor research has focused on the development of NMDA glycine-site antagonists, after Johnson and Ascher found out in 1987 about the co-agonistic character of …
Number of citations: 98 www.sciencedirect.com
K Takano, T Tatlisumak, JE Formato, RAD Carano… - Stroke, 1997 - Am Heart Assoc
Background and Purpose The glycine site on the N-methyl-d-aspartate (NMDA) receptor complex offers a therapeutic target for acute focal ischemia, potentially devoid of most side …
Number of citations: 74 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.